4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
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Overview
Description
4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the piperidine nitrogen with methoxymethyl chloride under basic conditions.
Attachment of the Naphthalen-1-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a naphthalen-1-ylmethyl halide.
Formation of the Carboxamide Group: The final step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxymethyl or naphthalen-1-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential pharmacological properties, including analgesic, anti-inflammatory, or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(methoxymethyl)-N-(phenylmethyl)piperidine-1-carboxamide
- 4-(methoxymethyl)-N-(2-naphthylmethyl)piperidine-1-carboxamide
- 4-(methoxymethyl)-N-(3-naphthylmethyl)piperidine-1-carboxamide
Uniqueness
4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds. The presence of the naphthalen-1-ylmethyl group, in particular, may influence its binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-14-15-9-11-21(12-10-15)19(22)20-13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJZXNODLZYOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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